

"Ethyl N-(4-chlorophenyl)glycinate" CAS number and properties

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Compound of Interest

Compound Name: Ethyl N-(4-chlorophenyl)glycinate

Cat. No.: B1296652

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Technical Guide: Ethyl N-(4-chlorophenyl)glycinate

CAS Number: 2521-89-3

An In-depth Technical Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl N-(4-chlorophenyl)glycinate**, a compound of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential, albeit currently underexplored, relevance in drug discovery based on the activities of structurally related compounds.

Chemical and Physical Properties

Ethyl N-(4-chlorophenyl)glycinate is an N-substituted glycine ester. The presence of a 4-chlorophenyl group significantly influences its physicochemical properties. A summary of its key properties is presented below.

Property	Value	Source(s)
CAS Number	2521-89-3	[1][2]
Molecular Formula	C ₁₀ H ₁₂ ClNO ₂	[1][3]
Molecular Weight	213.66 g/mol	[1][3]
Appearance	Off-white to light yellow solid	[2]
Storage Temperature	2-8°C	[2]
IUPAC Name	ethyl 2-(4-chloroanilino)acetate	[1]
Synonyms	Ethyl (4-chloroanilino)acetate, N-(4-Chlorophenyl)glycine Ethyl Ester	[1]

Note: Explicit experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. Some sources provide computed or estimated values which should be used with caution.

Synthesis of Ethyl N-(4-chlorophenyl)glycinate

The synthesis of **Ethyl N-(4-chlorophenyl)glycinate** can be achieved through the nucleophilic substitution of ethyl chloroacetate with 4-chloroaniline. This method is straightforward and can be performed in a standard laboratory setting.

Experimental Protocol

Reaction Scheme:

Materials:

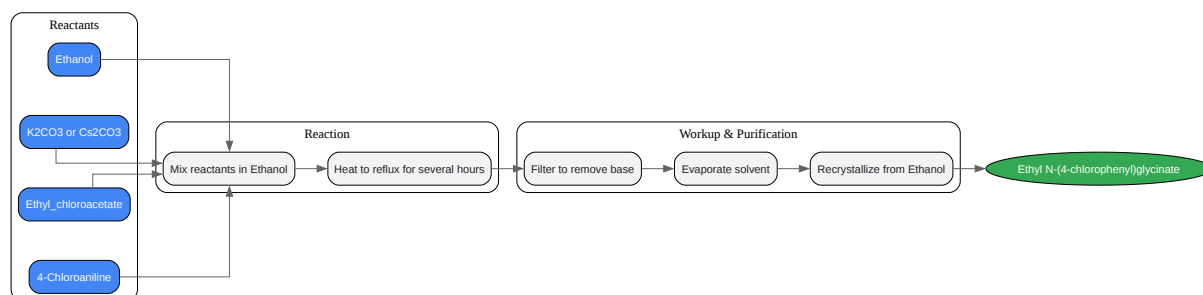
- 4-Chloroaniline
- Ethyl chloroacetate
- Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

- Ethanol (EtOH)

Procedure:[4]

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1 equivalent) in ethanol.
- To this solution, add finely powdered potassium carbonate or cesium carbonate (approximately 2 equivalents). The mixture will be heterogeneous.[4]
- Slowly add ethyl chloroacetate (1 equivalent) to the stirring mixture.
- Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the inorganic base.
- Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude product.
- The crude product can be purified by recrystallization from ethanol to yield **Ethyl N-(4-chlorophenyl)glycinate** as a solid.[4]

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **Ethyl N-(4-chlorophenyl)glycinate**.

Potential Biological and Pharmacological Relevance

While there is a lack of direct studies on the biological activity of **Ethyl N-(4-chlorophenyl)glycinate**, the broader class of N-aryl glycine esters and compounds with a 4-chlorophenyl moiety have been investigated for various pharmacological activities.

- **Anticonvulsant Activity:** Arylsemicarbazones containing a p-chlorophenyl substituent have demonstrated significant anticonvulsant effects in preclinical models.[5] This suggests that the chlorophenyl group can be a key pharmacophore for CNS-active compounds.
- **Anti-inflammatory and Analgesic Properties:** Derivatives of α -amino- γ -(p-chlorophenyl)-tetrahydrofuran-2-one have shown anti-inflammatory activity.[6] Additionally, N-(1-(4-

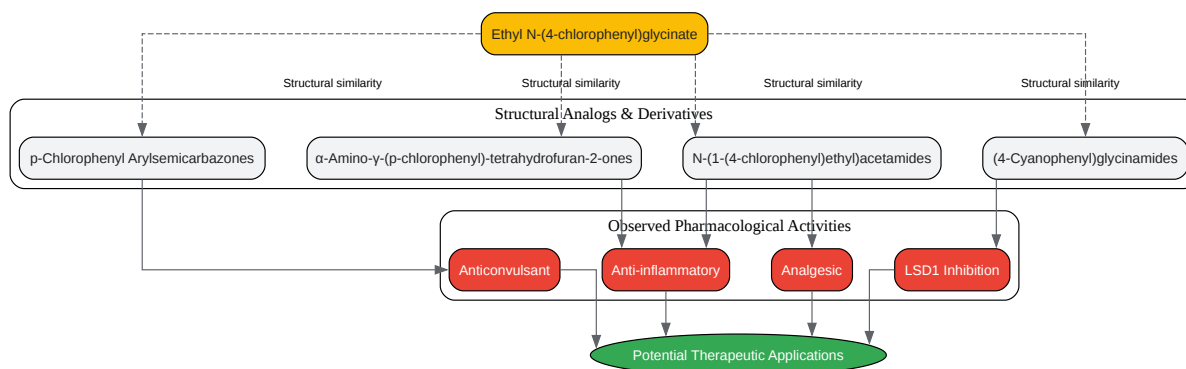
chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives have been explored for their potential as anticancer, anti-inflammatory, and analgesic agents.[7]

- **Enzyme Inhibition:** (4-Cyanophenyl)glycine derivatives have been developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in oncology.[8] This highlights the potential for N-aryl glycine scaffolds to be tailored for specific enzyme inhibition.
- **Antimicrobial and Antiviral Activity:** N-aryl glycine derivatives are precursors to various heterocyclic compounds that have been evaluated for their antimicrobial and antiviral properties.[9][10]

The structural motif of **Ethyl N-(4-chlorophenyl)glycinate** serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive secondary amine and the ester functionality allows for a variety of chemical modifications to explore structure-activity relationships.

Logical Relationship Diagram for Drug Discovery Potential

The following diagram illustrates the logical progression from the core structure of **Ethyl N-(4-chlorophenyl)glycinate** to potential therapeutic applications based on the activities of related compounds.



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Caption: Potential therapeutic avenues for derivatives of **Ethyl N-(4-chlorophenyl)glycinate**.

Conclusion

Ethyl N-(4-chlorophenyl)glycinate is a readily synthesizable compound with a clear chemical profile. While direct biological data is currently limited, the pharmacological activities of its structural analogs suggest that this compound and its derivatives are of significant interest for further investigation in drug discovery and development, particularly in the areas of neurology, inflammation, and oncology. This guide provides a foundational resource for researchers looking to explore the potential of this and related N-aryl glycine esters.

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